molecular formula C23H33N3O5 B5074575 Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate

Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate

Cat. No.: B5074575
M. Wt: 431.5 g/mol
InChI Key: KKQBYIZPDKJKCN-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a hexyloxyphenyl group, a dioxopyrrolidinyl group, and a piperazine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Hexyloxyphenyl Intermediate: The synthesis begins with the preparation of the hexyloxyphenyl intermediate. This can be achieved by reacting 4-bromophenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-(hexyloxy)phenol.

    Formation of the Dioxopyrrolidinyl Intermediate: The next step involves the formation of the dioxopyrrolidinyl intermediate. This can be synthesized by reacting succinic anhydride with piperazine in the presence of a suitable solvent such as dichloromethane.

    Coupling Reaction: The final step involves coupling the hexyloxyphenyl intermediate with the dioxopyrrolidinyl intermediate. This can be achieved by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: It is used in the development of advanced materials with specific properties such as liquid crystals and polymers.

    Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.

    tert-Butyl Bis(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate: Another compound with a hexyloxy group, but with different core structures and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O5/c1-3-5-6-7-16-31-19-10-8-18(9-11-19)26-21(27)17-20(22(26)28)24-12-14-25(15-13-24)23(29)30-4-2/h8-11,20H,3-7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQBYIZPDKJKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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